molecular formula C21H22IN3O2 B14416284 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide CAS No. 81217-10-9

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide

Cat. No.: B14416284
CAS No.: 81217-10-9
M. Wt: 475.3 g/mol
InChI Key: FBDZDNSHYGOELZ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and an iodine atom

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the iodine atom. The final step involves the formation of the benzamide moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide can be compared with other similar compounds, such as:

Properties

CAS No.

81217-10-9

Molecular Formula

C21H22IN3O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22IN3O2/c1-14(2)24(20(26)16-9-8-10-17(22)13-16)19-15(3)23(4)25(21(19)27)18-11-6-5-7-12-18/h5-14H,1-4H3

InChI Key

FBDZDNSHYGOELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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